molecular formula C7H8ClFN2 B3044464 [(3-Chloro-5-fluorophenyl)methyl]hydrazine CAS No. 1000805-95-7

[(3-Chloro-5-fluorophenyl)methyl]hydrazine

Cat. No.: B3044464
CAS No.: 1000805-95-7
M. Wt: 174.60
InChI Key: XDXDPCDHLBCNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chloro-5-fluorophenyl)methyl]hydrazine is a halogenated hydrazine derivative characterized by a benzyl group substituted with chloro (Cl) and fluoro (F) groups at the 3- and 5-positions of the aromatic ring, respectively. The hydrazine moiety (-NH-NH₂) attached to the methyl group confers unique reactivity, enabling its use as a precursor in synthesizing heterocyclic compounds (e.g., triazoles, pyridazinones) and biologically active molecules . Its synthesis typically involves diazotization and reduction steps starting from substituted aniline derivatives, as seen in analogous compounds like (2-fluoro-5-methylphenyl)hydrazine hydrochloride . The presence of electron-withdrawing Cl and F substituents enhances stability and modulates electronic properties, influencing its applications in agrochemicals (e.g., herbicide intermediates) and pharmaceuticals .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDPCDHLBCNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695057
Record name [(3-Chloro-5-fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000805-95-7
Record name [(3-Chloro-5-fluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000805-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3-Chloro-5-fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-5-fluorophenyl)methyl]hydrazine typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Chloro-5-fluorobenzyl chloride+Hydrazine hydrate[(3-Chloro-5-fluorophenyl)methyl]hydrazine\text{3-Chloro-5-fluorobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{[(3-Chloro-5-fluorophenyl)methyl]hydrazine} 3-Chloro-5-fluorobenzyl chloride+Hydrazine hydrate→[(3-Chloro-5-fluorophenyl)methyl]hydrazine

Industrial Production Methods

Industrial production methods for [(3-Chloro-5-fluorophenyl)methyl]hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-5-fluorophenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions can produce various substituted benzyl hydrazines.

Scientific Research Applications

[(3-Chloro-5-fluorophenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Chloro-5-fluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The position and nature of substituents significantly influence reactivity and applications. For instance, 3-Cl/5-F substitution enhances stability for agrochemical synthesis, while trifluoromethyl (CF₃) groups in improve lipophilicity, a critical factor in drug design .

[(3-Chloro-5-fluorophenyl)methyl]hydrazine

Synthesis likely follows a pathway analogous to 4-chloro-2-fluorophenylhydrazine, involving:

Diazotization: Treatment of 3-chloro-5-fluoroaniline with HCl and NaNO₂ at low temperatures.

Reduction : Use of SnCl₂ or similar reducing agents to form the hydrazine derivative .

Comparison with Other Hydrazines:

  • (2-Fluorobenzyl)hydrazine hydrochloride : Synthesized via direct condensation of 2-fluorobenzyl chloride with hydrazine, followed by HCl treatment .
  • 4-Chloro-2-fluorophenylhydrazine : Used in a "one-pot" method to synthesize triazolone herbicides, achieving yields >80% under optimized conditions .
  • Fluorinated hydrazones : Derivatives like 4-(trifluoromethyl)benzohydrazide form hydrazones with aldehydes/ketones, demonstrating antibacterial activity .

Reactivity Trends :

  • Electron-withdrawing groups (Cl, F, CF₃) increase electrophilicity, facilitating nucleophilic attacks in cyclization reactions (e.g., triazole formation) .
  • Methoxy (OCH₃) groups in may participate in hydrogen bonding, altering solubility and crystallization behavior.

Stability and Handling

  • [(3-Chloro-5-fluorophenyl)methyl]hydrazine : Halogen substituents enhance stability against oxidation, but the compound may require storage under inert conditions due to hydrazine’s inherent sensitivity .
  • Methylhydrazine Derivatives : Compounds like 1,2-dimethylhydrazine are highly toxic and regulated under strict guidelines (UN 2382), underscoring the importance of substituent choice in safety profiles .

Biological Activity

[(3-Chloro-5-fluorophenyl)methyl]hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of [(3-Chloro-5-fluorophenyl)methyl]hydrazine is primarily attributed to its hydrazine group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to various biological effects, including alterations in enzyme activity and modulation of cellular signaling pathways. The specific pathways and targets depend on the application context and the biological system involved.

Antimicrobial Activity

Research indicates that [(3-Chloro-5-fluorophenyl)methyl]hydrazine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40-50 µg/mL29
P. aeruginosa40-50 µg/mL24
S. typhi40-50 µg/mL30
K. pneumoniae40-50 µg/mL19

These results suggest that the compound's efficacy is comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of [(3-Chloro-5-fluorophenyl)methyl]hydrazine has been explored in various studies. Notably, it has demonstrated cytotoxic effects against human breast cancer cell lines such as MCF-7 and ZR-75-1. The compound exhibited:

  • Cytotoxicity : Inhibition rates between 50% to 70% were observed against MCF-7 cells.
  • Mechanism : Induction of apoptosis was noted, with significant increases in lactate dehydrogenase (LDH) levels in treated cells compared to controls, indicating cell membrane damage and cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A systematic review highlighted the synthesis and biological evaluation of hydrazone derivatives, including [(3-Chloro-5-fluorophenyl)methyl]hydrazine. The study found that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a specific focus on its interaction with bacterial cell membranes .
  • Antitumoral Effects : Another investigation assessed the impact of various hydrazine derivatives on cancer cell lines. The results indicated that [(3-Chloro-5-fluorophenyl)methyl]hydrazine effectively inhibited tumor growth in vitro, with a notable ability to arrest the cell cycle at the S phase, suggesting a mechanism for inducing apoptosis in malignant cells .

Q & A

Q. What are the standard synthetic routes for [(3-Chloro-5-fluorophenyl)methyl]hydrazine, and how can purity be optimized?

Methodological Answer: A common approach involves nucleophilic substitution of (3-chloro-5-fluorophenyl)methyl chloride with hydrazine hydrate. For example:

  • Dissolve (3-chloro-5-fluorophenyl)methyl chloride in methanol (5 mL/g substrate).
  • Add hydrazine hydrate (10 equivalents) and reflux for 3–6 hours under nitrogen .
  • Cool the mixture, filter precipitated impurities, and concentrate under reduced pressure.
  • Purify via recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane). Purity optimization: Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, aqueous acetonitrile gradient) .

Q. Which spectroscopic techniques are critical for characterizing [(3-Chloro-5-fluorophenyl)methyl]hydrazine?

Methodological Answer:

  • IR Spectroscopy : Identify N–H stretches (3291–3223 cm⁻¹ for hydrazine) and C–Cl/F vibrations (750–600 cm⁻¹) .
  • NMR : Use 1H^1 \text{H}-NMR (DMSO-d6) to confirm hydrazine protons (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). 19F^{19} \text{F}-NMR detects fluorinated groups (δ -110 to -120 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to observe [M+H]+^+ peaks (calculated for C7_7H7_7ClFN2_2: 189.03) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use a fume hood, gloves, and goggles due to potential hydrazine toxicity (LD50_{50} ~100 mg/kg in rodents).
  • Avoid contact with oxidizing agents (risk of explosive decomposition).
  • Store under nitrogen at 2–8°C in amber glass vials to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric ambiguities in [(3-Chloro-5-fluorophenyl)methyl]hydrazine?

Methodological Answer:

  • Grow single crystals via slow evaporation in ethanol/water (1:1).
  • Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL.
  • Analyze bond lengths (e.g., N–N distances ~1.45 Å for hydrazine vs. ~1.25 Å for azo forms) to distinguish tautomers.
  • Validate with Hirshfeld surface analysis for hydrogen-bonding patterns .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-rich (hydrazine N) and electron-poor (aryl-Cl/F) sites.
  • Simulate reaction pathways for azo coupling (electrophilic substitution) or alkylation (nucleophilic attack) using Molecular Operating Environment (MOE) .

Q. How can structural modifications enhance antimicrobial activity in derivatives?

Methodological Answer:

  • Synthesize hydrazone derivatives by condensing the hydrazine group with aldehydes/ketones (e.g., 4-nitrobenzaldehyde in ethanol, reflux 12 hours) .
  • Test antimicrobial efficacy via broth microdilution (MIC against S. aureus and E. coli).
  • Correlate activity with LogP (lipophilicity) and electronic parameters (Hammett constants) from QSAR models .

Data Contradiction and Resolution

Q. Conflicting reports exist on the stability of [(3-Chloro-5-fluorophenyl)methyl]hydrazine in acidic conditions. How can this be resolved?

Methodological Answer:

  • Conduct stability studies: Dissolve the compound in HCl (0.1–1 M) and monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Compare with control (neutral pH).
  • Identify degradation products (e.g., via LC-MS) to propose mechanisms (e.g., hydrolysis to benzyl alcohol or hydrazine cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Chloro-5-fluorophenyl)methyl]hydrazine
Reactant of Route 2
Reactant of Route 2
[(3-Chloro-5-fluorophenyl)methyl]hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.